N-(4-Aminobenzoyl)-beta-alanine

Description

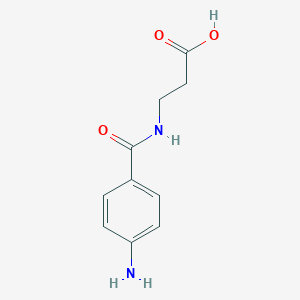

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(4-aminobenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6,11H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAXWROFYVPXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224136 | |

| Record name | N-(4-Aminobenzoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7377-08-4 | |

| Record name | N-(4-Aminobenzoyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7377-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminobenzoyl)-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007377084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminobenzoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4-aminobenzoyl)amino]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-AMINOBENZOYL)-.BETA.-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB85LJQ945 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Aminobenzoyl-(beta)-alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Methodologies for N 4 Aminobenzoyl Beta Alanine

Chemical Synthesis Pathways for N-(4-Aminobenzoyl)-Beta-Alanine

The synthesis of this compound primarily relies on established reactions for amide bond formation and the preparation of its constituent precursors, 4-aminobenzoic acid and beta-alanine (B559535).

Alkylation Reactions Involving this compound

Alkylation serves as a key method for creating derivatives of this compound. Research has demonstrated a synthetic approach to produce β-aminopropiophenones that incorporate the N-(4-aminobenzoyl)-β-alanine fragment. researchgate.net This process involves the alkylation of N-(4-aminobenzoyl)-β-alanine with specific hydrochlorides, such as 1-aryl-3-diethylaminopropan-1-one hydrochlorides. researchgate.net This reaction yields β-amino ketones containing the parent structure, expanding the library of available derivatives for further study. researchgate.net

More broadly, the selective N-alkylation of β-alanine itself is a facile, single-step approach for producing AB-type functional monomers. nih.gov This method avoids complex protection-deprotection steps and can be scaled up without generating toxic byproducts, highlighting a streamlined pathway for creating β-amino acid-based polymers and nanoagents. nih.govnih.gov

Alkylation Reaction Example

| Reactant A | Reactant B | Product Class |

|---|

Condensation Reactions in the Preparation of Related Compounds

Condensation reactions are fundamental to forming the amide linkage in this compound and its precursors. The typical synthesis of the title compound involves the reaction of beta-alanine with 4-aminobenzoic acid or its derivatives. This process generally requires refluxing the reactants in a suitable solvent, followed by purification.

In the synthesis of related compounds, multi-step pathways often employ condensation. For instance, the preparation of 4-aminobenzoyl-N-(4-aminobenzoyl) amine involves a condensation reaction between p-nitrobenzoylamine and p-nitrobenzoyl chloride in the presence of an acid-binding agent. google.com This creates the 4-nitrobenzoyl-N-(4-aminobenzoyl) amine intermediate, which can then be reduced to the final product. google.com Furthermore, studies on prebiotic chemistry have utilized the self-condensation of β-alanine methyl ester in dry-down reactions to yield β-alanine peptide oligomers, demonstrating a simple method for forming peptide bonds. nih.gov

Nitro-Reduction Reactions in Precursor Synthesis

The synthesis of the 4-aminobenzoyl moiety frequently begins with a nitrated precursor, such as p-nitrobenzoic acid or p-nitrobenzoyl chloride. The conversion of the nitro group (-NO₂) to the essential amino group (-NH₂) is accomplished through nitro-reduction, a critical step in the synthetic pathway.

Commonly employed methods for this reduction include catalytic hydrogenation, using hydrogen gas with a palladium catalyst, or a dissolving metal reduction. youtube.com Dissolving metal reductions often use metals like iron or tin in the presence of hydrochloric acid. youtube.comyoutube.com A specific patented method for preparing precursors to aminobenzoyl compounds describes using iron powder activated with hydrochloric acid, sulfuric acid, or glacial acetic acid for the reduction step, with the reaction carried out at 80-150 °C in a solvent system like DMF-H₂O. google.com This transformation is highly efficient and a standard procedure in aromatic chemistry for producing anilines from nitrobenzenes. youtube.comyoutube.com

Common Reagents for Nitro-Reduction

| Method | Reagents |

|---|---|

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) |

| Dissolving Metal Reduction | Iron (Fe) and Hydrochloric Acid (HCl) |

Formyl Group Utilization in Amino Acid Derivative Synthesis

The formyl group (-CHO) serves a crucial function in the synthesis of amino acid derivatives, primarily as a protecting group for the nitrogen atom of the amino acid. acs.org This protection is vital in peptide synthesis to prevent unwanted side reactions. For example, the initiation of peptide synthesis in bacteria relies on an N-formyl-protected amino acid, N-formylmethionine, which solves the problem of diketopiperazine formation. nih.govontosight.ai

In synthetic chemistry, the formyl group can be used to protect amino acids like tryptophan during peptide synthesis. acs.org Research into prebiotic chemistry has also shown that N-formylaminonitriles can be readily formed from aldehydes and cyanide in formamide. nih.govacs.org This pathway suggests a potential prebiotic source of amino acid derivatives where the formyl group protects the aminonitrile from reverting during subsequent hydrolysis, facilitating the formation of N-formylated and unformylated amino acids. nih.govacs.org

Synthesis of Conjugates and Analogs of this compound

Creating conjugates and analogs of this compound allows for the exploration of structure-activity relationships. This often involves attaching the core molecule to larger, biologically relevant scaffolds like purines.

Purine (B94841) Conjugates with N-(4-Aminobenzenesulfonyl)- and N-(2-Aminoethanesulfonyl)-(S)-glutamic Acids

Synthetic approaches have been developed for creating purine conjugates with analogs of this compound, such as N-(4-aminobenzenesulfonyl)-(S)-glutamic acid. researchgate.net These syntheses are typically achieved through the nucleophilic substitution of a chlorine atom in 6-chloropurine (B14466) derivatives. researchgate.netnih.gov

In this method, the amino group of the glutamic acid derivative acts as the nucleophile, displacing the chlorine at the C6 position of the purine ring. researchgate.net Similar strategies have been successfully used to synthesize purine and 2-aminopurine (B61359) conjugates with the closely related N-(4-aminobenzoyl)-(S)-glutamic acid, where the connection to the purine system is made either directly or via an aminoethyl linker. researchgate.net These synthetic routes are promising for generating novel therapeutic agents. nih.gov

Synthesis of Purine Conjugates with Natural Amino Acids

The synthesis of purine conjugates with natural amino acids represents a significant area of research, aiming to create novel therapeutic agents. Methodologies often involve the nucleophilic substitution of a leaving group, typically a chlorine atom, on the purine ring with an amino acid derivative.

One prominent approach involves the reaction of 6-chloropurine or 2-amino-6-chloropurine (B14584) with amino acid derivatives. For instance, purine and 2-aminopurine conjugates with N-(4-aminobenzoyl)-(S)-glutamic acid have been synthesized by reacting the respective chloropurines with the amino acid derivative. researchgate.net This reaction connects the N-(4-aminobenzoyl)-(S)-glutamic acid moiety to the C6 position of the purine system. researchgate.net The process can occur either directly or through a linker, such as an aminoethyl group. researchgate.net

Another synthetic strategy focuses on the condensation or coupling of N-(purin-6-yl)-(S)-amino acids with another amino acid, such as dimethyl (S)-glutamate. researchgate.net This reaction is typically facilitated by a carbodiimide (B86325) coupling agent, followed by the removal of ester protecting groups to yield the final dipeptide conjugate. researchgate.net However, this method can sometimes be accompanied by racemization, which necessitates careful control of reaction conditions and subsequent purity analysis. researchgate.net

The enantiomeric purity of the synthesized conjugates is a critical parameter, and it is often confirmed using analytical techniques like reversed-phase high-performance liquid chromatography (HPLC) with a chiral stationary phase. researchgate.net This analysis ensures that racemization has not occurred during the synthesis. researchgate.net

Synthesis of N-[β-(4-Substituted Benzoyl)ethyl]amino Acids

The synthesis of N-[β-(4-substituted benzoyl)ethyl]amino acids can be achieved through the alkylation of amino acids or their derivatives. A common method involves the reaction of an amino acid with a β-aminopropiophenone derivative. researchgate.net

Specifically, a synthetic approach has been developed for β-aminopropiophenones that contain an N-(4-aminobenzoyl)-β-alanine fragment. researchgate.net This method involves the alkylation of N-(4-aminobenzoyl)-β-alanine with 1-aryl-3-diethylaminopropan-1-one hydrochlorides. researchgate.netresearchgate.net This reaction yields the corresponding β-amino ketones. researchgate.net The general scheme for this synthesis is presented below:

Scheme 1: Synthesis of β-Amino Ketones from N-(4-Aminobenzoyl)-β-alanine

Where R is a substituted aryl group and R' is the (4-aminobenzoyl)-β-alanine moiety.

This alkylation procedure has been successfully applied to various aminobenzoic acids and their derivatives, including N-(4-aminobenzoyl)-β-alanine, affording the target β-amino ketones in yields ranging from 34% to 98%. researchgate.netresearchgate.net The resulting N-[β-(4-substituted benzoyl)ethyl]amino acids can be further modified, for example, through reduction of the ketone group with sodium borohydride (B1222165) to yield the corresponding arylaliphatic aminopropanols. researchgate.net

An alternative but related synthesis involves the alkylation of amino acids like isoleucine and methionine with p-substituted β-diethylaminopropiophenone hydrochlorides. researchgate.net Similarly, N-benzoyl amino esters can be prepared by a coupling reaction between a benzoic acid derivative and an amino acid methyl ester, using a peptide coupling reagent such as EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). scielo.org.mxscielo.org.mx

Radiolabeled Peptide Analogs Based on Human GRP Sequences

Radiolabeled peptide analogs, particularly those based on human gastrin-releasing peptide (GRP), are crucial tools for the diagnostic imaging and targeted radionuclide therapy of cancers that overexpress GRP receptors (GRPR). nih.govnih.govresearchgate.net The synthesis of these analogs involves solid-phase peptide synthesis (SPPS), followed by purification and radiolabeling. nih.govnih.gov

The general workflow for creating these radiotracers includes several key steps:

Peptide Analog Design: The process starts with a natural peptide ligand, like GRP, which has a high affinity for its receptor. The native sequence is often modified to enhance metabolic stability while preserving biological activity. nih.gov For GRP, the C-terminal sequence is highly conserved and essential for receptor binding. nih.gov

Solid-Phase Peptide Synthesis (SPPS): The peptide analogs are synthesized on a solid support resin. nih.gov This allows for the stepwise addition of amino acids, including non-natural ones like β-alanine, to create the desired sequence. For example, a series of GRP(18-27) analogs were synthesized where the native Glycine at position 24 was substituted with other amino acids, including β-alanine (βAla²⁴). nih.gov

Purification: After synthesis, the crude peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC). nih.gov

Chelator Conjugation and Radiolabeling: A chelating agent is covalently attached to the peptide, which then allows for the stable incorporation of a radionuclide (e.g., ⁹⁹ᵐTc, ⁶⁸Ga, ¹⁸F). nih.govnih.gov

A specific study detailed the synthesis of a series of technetium-99m labeled GRP analogs. nih.gov These analogs, referred to as SARNCs, were based on the [(N4)Gly¹⁸]GRP(18-27) sequence. nih.gov The binding affinity and biological performance of these analogs were evaluated, with the results showing the significant impact of amino acid substitutions on receptor affinity and internalization efficiency. nih.gov

| Analog | Substitution at Position 24 | IC₅₀ (nM) |

|---|---|---|

| SARNC2 | dAla | Data Not Found in Source |

| SARNC3 | dAla²⁴/Nle²⁷ | Data Not Found in Source |

| SARNC4 | dAla²⁴/Leu²⁷ | 9.3 |

| SARNC5 | βAla | 0.3 |

| SARNC6 | Sar | Data Not Found in Source |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher binding affinity. Data from PC-3 cell membrane competition binding experiments. nih.gov

Resolution Techniques for Enantiomeric Composition in this compound Related Structures

The separation of enantiomers, or enantioresolution, is critical in pharmaceutical sciences as different enantiomers of a chiral compound can have distinct biological activities. mdpi.com For amino acid derivatives and related structures, chromatographic methods, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), are commonly employed. researchgate.netmdpi.com

The principle behind this technique is that the chiral environment of the stationary phase interacts differently with each enantiomer of the analyte. mdpi.com This differential interaction leads to different retention times, allowing for their separation and quantification. mdpi.com This method has been used to confirm the enantiomeric purity of purine-amino acid conjugates, ensuring that the synthesis process did not induce racemization. researchgate.net

Another powerful technique for the resolution of chiral amino acids and their isomers involves derivatization with a chiral reagent followed by chromatographic separation. mdpi.com For example, the enantiomers of β-N-methylamino-L-alanine (BMAA) and its isomers have been successfully separated after derivatization with (S)-N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE). mdpi.com The resulting diastereomeric derivatives can then be separated on a standard, non-chiral column (like a C18 column) and detected using mass spectrometry. mdpi.com This approach allows for the direct determination of the chirality of amino acid isomers in complex biological samples. mdpi.com

While direct resolution data for this compound is not prominently featured in the provided search results, the techniques applied to related amino acid and peptide structures are directly applicable. These methods, summarized below, form the basis for assessing the enantiomeric composition of such compounds.

| Technique | Principle | Application Example |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. mdpi.com | Confirming enantiomeric purity of synthesized purine-amino acid conjugates. researchgate.net |

| Chiral Derivatization followed by HPLC-MS | Reaction of enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column. mdpi.com | Separation and identification of L-BMAA and D-BMAA enantiomers in biological materials using (S)-NIFE as the derivatizing agent. mdpi.com |

Biological Activities and Therapeutic Potential of N 4 Aminobenzoyl Beta Alanine and Derivatives

Anti-inflammatory Properties and Applications

Inflammation is a complex biological response to harmful stimuli and is a key factor in the pathology of numerous chronic diseases. The modulation of inflammatory pathways is a critical target for therapeutic intervention.

Role in Treating Ulcerative Colitis

N-(4-Aminobenzoyl)-Beta-Alanine is recognized as a primary metabolite of balsalazide (B1667723), a prodrug utilized in the management of ulcerative colitis, a chronic inflammatory bowel disease. Balsalazide is designed to deliver the therapeutic agent, 5-aminosalicylic acid (5-ASA), directly to the colon. Upon oral administration, gut microbiota cleave the azo bond of balsalazide, releasing the active anti-inflammatory component, 5-ASA, and the carrier molecule, this compound. While 5-ASA exerts its anti-inflammatory effects locally in the colon, this compound is absorbed into the systemic circulation before being acetylated and excreted.

The therapeutic efficacy of balsalazide is primarily attributed to the action of 5-ASA. Currently, there is a lack of direct scientific evidence demonstrating that this compound itself possesses significant anti-inflammatory activity in the context of ulcerative colitis. Its role appears to be that of an inert carrier, facilitating the targeted delivery of 5-ASA. However, studies on related aminosalicylates, such as 4-aminosalicylic acid, have shown efficacy in treating left-sided ulcerative colitis when administered as an enema, suggesting that compounds with a similar chemical backbone can have direct therapeutic effects.

General Anti-inflammatory Activity of Related Compounds

Research into compounds structurally related to this compound has provided evidence of anti-inflammatory potential. A study on a series of N-(2-benzoylphenyl)alanine derivatives, which share a similar N-benzoyl-amino acid core, demonstrated anti-inflammatory activity in a carrageenan-induced pleurisy model in rats. nih.gov Two of the twenty-one compounds synthesized were found to be one-tenth as potent as the established anti-inflammatory drug, indomethacin. nih.gov

Furthermore, derivatives of N-benzoyl-L-biphenylalanine have been identified as potent inhibitors of α4β1 and α4β7 integrins. mdpi.com These integrins are key regulators of inflammatory responses and are implicated in autoimmune diseases such as inflammatory bowel disease. mdpi.com The ability of these related compounds to target molecules central to the inflammatory cascade suggests that the N-benzoyl-beta-alanine scaffold could be a valuable starting point for the development of novel anti-inflammatory agents. Research has also explored modifying beta-alanine (B559535) with sulfonyl groups to enhance potential anti-inflammatory effects. researchgate.net Additionally, linking beta-alanine to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) has been shown to create derivatives with more potent anti-inflammatory activity than the parent drugs. rsc.org

Antioxidant and Protective Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the aging process and the development of numerous diseases.

Protection Against Oxidative Damage

The role of beta-alanine, a core component of this compound, in protecting against oxidative damage is complex and appears to be context-dependent. One study investigating the effects of chronic administration of beta-alanine in rats found that it led to an increase in reactive oxygen species (ROS), suggesting it may cause cellular oxidative damage under certain conditions. mdpi.com

Antioxidant Activity of Beta-Aminopropiophenones

There is a notable lack of specific scientific literature directly investigating the antioxidant activity of the chemical class known as beta-aminopropiophenones. While studies have been conducted on the hypolipidemic effects of some beta-alkylaminopropiophenone derivatives, their antioxidant potential was not the focus of this research. nih.gov Therefore, a definitive statement on the antioxidant capacity of this particular group of compounds cannot be made based on the currently available evidence. Further research is required to determine if the beta-aminopropiophenone scaffold possesses any inherent free radical scavenging or antioxidant properties.

Potential Role as an Antioxidant in Older Adults

Aging is associated with increased oxidative stress, which contributes to a decline in physical and cognitive function. Beta-alanine supplementation has been investigated as a potential strategy to mitigate some of these age-related changes, largely through its role as a precursor to the dipeptide carnosine. Carnosine is known to have significant antioxidant properties.

Several studies have explored the effects of beta-alanine supplementation in older adults. Research has shown that beta-alanine can increase muscle carnosine content, which may in turn enhance the muscle's buffering capacity and possess antioxidant effects. While some studies have shown that beta-alanine supplementation can improve physical working capacity and muscle endurance in the elderly, its direct impact on systemic markers of oxidative stress is still under investigation. However, the known antioxidant functions of carnosine provide a strong rationale for the potential indirect antioxidant benefits of beta-alanine supplementation in this population. It is hypothesized that by boosting carnosine levels, beta-alanine may help to counteract age-related increases in oxidative stress.

Neuromuscular and Cognitive Function

Attenuation of Neuromuscular Fatigue

This compound, as a derivative of beta-alanine, is studied for its potential role in mitigating neuromuscular fatigue. The ergogenic effects are primarily attributed to beta-alanine's role as a precursor to carnosine, a dipeptide found in high concentrations in skeletal muscle that acts as an intracellular buffer against hydrogen ions (H+) that accumulate during high-intensity exercise. nih.govresearchgate.nethealthline.com By enhancing the muscle's buffering capacity, beta-alanine supplementation can delay the onset of fatigue. researchgate.net

Research has demonstrated a significant impact on the physical working capacity at the fatigue threshold (PWCFT), a measure of the ability to sustain a workload without signs of fatigue. A study involving elderly men and women (ages 55-92) found that 90 days of beta-alanine supplementation resulted in a 28.6% increase in PWCFT, suggesting an improved ability to delay neuromuscular fatigue in this demographic. nih.govresearchgate.net No significant change was observed in the placebo group. nih.govresearchgate.net These findings propose that by improving intracellular pH control, beta-alanine supplementation enhances muscle endurance in older adults. nih.gov

Similar effects have been observed in other populations. A study on young women showed that 28 days of supplementation led to a 12.6% increase in PWCFT. nih.gov This delay in neuromuscular fatigue at submaximal workloads suggests that beta-alanine supplementation may improve muscle endurance across different age groups and genders. nih.gov A recent 2024 study on individuals engaged in high-intensity functional training (HIFT) further supports these findings, noting that beta-alanine is significant for muscle performance due to its role in carnosine synthesis, which enhances performance and delays fatigue. nutraingredients.com

Research Findings on Beta-Alanine and Neuromuscular Fatigue

| Study Population | Duration | Key Finding | Metric | Result | Reference |

|---|---|---|---|---|---|

| Elderly Men & Women (55-92 years) | 90 days | Increased physical working capacity | PWCFT | +28.6% | nih.govresearchgate.net |

| Young Women | 28 days | Delayed onset of neuromuscular fatigue | PWCFT | +12.6% | nih.gov |

| HIFT Participants | 4 weeks | Improved capacity and delayed fatigue | Vertical Jump & Power | Statistically significant improvement | nutraingredients.com |

Impact on Cognitive Function and Memory

The influence of beta-alanine extends beyond skeletal muscle to cognitive function, potentially through its ability to increase carnosine levels in the brain. nih.govmdpi.com Animal studies have shown that beta-alanine can cross the blood-brain barrier and increase brain carnosine, which is associated with maintaining brain-derived neurotrophic factor (BDNF) and reducing brain inflammation under stress. nih.govresearchgate.net

In human studies, the evidence is nuanced. Research on older adults has shown that beta-alanine supplementation can improve cognitive function, particularly in individuals with baseline cognitive scores indicating mild impairment. nih.govexamine.com One study noted a significant improvement in Montreal Cognitive Assessment (MOCA) scores (up to 13.6%) for participants who supplemented with beta-alanine compared to a placebo group. nih.govresearchgate.net The same study also observed a significant decrease in scores on the Geriatric Depression Scale for the beta-alanine group. nih.gov

However, the effects on cognitive function are not universally observed and may depend on the level of stress applied during assessment. mdpi.com For instance, a study involving healthy, recreationally-active males prior to simulated military operational stress found no significant changes in measures of cognitive function or circulating BDNF after 14 days of high-dose beta-alanine supplementation. tau.ac.il Similarly, another study on combat soldiers found no significant impact on cognitive performance based on a serial subtraction test. nih.gov This suggests that the cognitive benefits of beta-alanine might be most apparent under conditions of elevated stress or in populations with existing cognitive decline. mdpi.comexamine.com

Research Findings on Beta-Alanine and Cognitive Function

| Study Population | Key Finding | Metric | Result | Reference |

|---|---|---|---|---|

| Older adults with MOCA scores ≤26 | Improved cognitive function | MOCA Score | +13.6% (MID), +11.8% (POST) | nih.gov |

| Older adults | Reduced depression | Geriatric Depression Scale | Significant decrease from PRE | nih.gov |

| Combat Soldiers | No significant impact on cognitive performance | Serial Subtraction Test | No significant difference | nih.gov |

| Recreationally-Active Males (pre-stress) | No change in cognitive function or BDNF | Neurotracker™, Dynavision™, ANAM™ | No significant change | tau.ac.il |

Improvement in Tactical Performance

In the context of military personnel, often termed "tactical athletes," beta-alanine supplementation has been investigated for its potential to enhance performance in job-specific tasks. Research has shown that it can improve physical capabilities that are crucial for soldiers. mdpi.com

One study conducted with elite combat soldiers demonstrated that four weeks of beta-alanine supplementation was effective in enhancing lower-body jump power. nih.gov Crucially, it also improved psychomotor performance, specifically in marksmanship and the speed of target engagement, compared to pre-ingestion levels. nih.gov These findings suggest that beta-alanine has the potential to be an effective ergogenic aid for military-specific tasks. nih.gov

While physical and tactical performance saw improvements, the cognitive benefits in this population remain less clear. The same study that reported enhanced marksmanship did not find any significant effects on cognitive function as measured by a serial subtraction test. nih.gov It is hypothesized that the cognitive benefits of beta-alanine may only become apparent during periods of elevated stress, which might not have been fully captured by the specific cognitive tests used in the study. mdpi.comexamine.com

Research Findings on Beta-Alanine and Tactical Performance

| Study Population | Duration | Key Finding | Metric | Result | Reference |

|---|---|---|---|---|---|

| Elite Combat Soldiers | 4 weeks | Enhanced lower-body power | Jump Power | Enhanced from pre-ingestion levels | nih.gov |

| Elite Combat Soldiers | 4 weeks | Improved psychomotor performance | Marksmanship & Target Engagement Speed | Enhanced from pre-ingestion levels | nih.gov |

| Elite Combat Soldiers | 4 weeks | No significant effect on cognitive function | Serial Subtraction Test | No significant difference | nih.gov |

Research into Ergogenic Effects and Exercise Performance

Influence on High-Intensity Exercise Performance

Beta-alanine is widely recognized for its ergogenic effects, particularly in the domain of high-intensity exercise. healthline.com Its primary mechanism involves increasing muscle carnosine concentrations, which enhances the body's ability to buffer the acid accumulation that occurs during anaerobic exercise. This action helps to delay fatigue and improve performance in short-duration, high-intensity activities. healthline.com

Research consistently shows that beta-alanine supplementation is most effective for exercise lasting between one and four minutes. nih.govresearchgate.net For example, one study revealed that six weeks of beta-alanine intake increased time to exhaustion (TTE) by 19% during high-intensity interval training (HIIT). healthline.com Another study involving highly trained rowers found that seven weeks of supplementation made them 4.3 seconds faster in a 2,000-meter race that lasted over six minutes. healthline.com

The benefits extend to various forms of high-intensity activity. Studies have reported that supplementation provides an ergogenic benefit during high-intensity cycling, with one investigation showing a 13% increase in total work performed. researchgate.net Athletes competing in high-intensity sports such as track and field, cycling, rowing, and swimming often use beta-alanine for its performance-enhancing effects. nih.gov Research on boxers also showed that supplementation helped maintain punching power in later rounds of a bout, highlighting its role in combating fatigue during sustained high-intensity efforts. youtube.com

Effects on Training Volume and Fatigue in Resistance Exercise

In the realm of resistance training, beta-alanine supplementation has been shown to positively influence training volume and subjective feelings of fatigue. nih.govnih.gov Training volume, often measured as the total number of repetitions or total weight lifted in a session, is a key factor for inducing strength and morphological adaptations. nih.gov

A study on college football players found that 30 days of beta-alanine supplementation resulted in a significantly higher training volume in the bench press exercise. nih.gov While the study did not find significant improvements in fatigue rates during a 60-second maximal power test, it did note that subjective feelings of fatigue were significantly lower for the beta-alanine group compared to the placebo group. nih.gov This suggests that as the duration of supplementation continues, its efficacy in highly trained athletes becomes more apparent. nih.gov

Another study involving resistance-trained men reported that four weeks of beta-alanine supplementation led to a 6.5% increase in the volume index. nih.gov Furthermore, the supplemented group reported a lower mean rate of perceived exertion (RPE) compared to the placebo group. nih.gov These findings indicate that supplementation can allow athletes to increase their resistance training volume, potentially leading to greater long-term adaptations in strength and muscle mass. nih.gov

Research Findings on Beta-Alanine and Resistance Exercise

| Study Population | Duration | Key Finding | Metric | Result | Reference |

|---|---|---|---|---|---|

| College Football Players | 30 days | Increased training volume | Bench Press Volume | Significantly higher than placebo | nih.gov |

| College Football Players | 30 days | Reduced subjective fatigue | Feelings of Fatigue | Significantly lower than placebo | nih.gov |

| Resistance-Trained Men | 4 weeks | Increased training volume | Volume Index (VI) | +6.5% | nih.gov |

| Resistance-Trained Men | 4 weeks | Lower perceived effort | Rate of Perceived Exertion (RPE) | Lower mean RPE (8.8 vs 9.4) | nih.gov |

Impact on Muscle Carnosine Concentrations

Currently, there is no direct scientific evidence from the search results to suggest that this compound supplementation increases muscle carnosine concentrations. The research in this area is overwhelmingly focused on its precursor, beta-alanine. Beta-alanine is the rate-limiting factor in the synthesis of carnosine, a dipeptide found in high concentrations in skeletal muscle. nih.govfrontiersin.org Supplementation with beta-alanine has been consistently shown to elevate muscle carnosine levels. nih.gov

Carnosine plays a crucial role in intracellular pH buffering during high-intensity exercise. frontiersin.org The accumulation of hydrogen ions (H+) during such activities leads to a drop in muscle pH, which is a contributing factor to muscle fatigue. nih.gov By increasing the concentration of carnosine, which buffers these hydrogen ions, the onset of fatigue can be delayed. nih.gov

Studies have demonstrated that beta-alanine supplementation can significantly increase carnosine concentrations in skeletal muscle by 20-80%. nih.gov This increase is observed in both type I and type II muscle fibers. The availability of beta-alanine is the limiting factor for carnosine synthesis in the muscle, as its counterpart, L-histidine, is typically present in sufficient amounts. frontiersin.org

Given that this compound is a derivative of beta-alanine, it is structurally related to the key precursor of carnosine. However, it is important to note that its metabolic fate and its ability to act as a direct or indirect precursor for carnosine synthesis in muscle tissue have not been specifically elucidated in the provided research. Its primary identified role in the body is as a metabolite of the drug Balsalazide, where it is considered an inert carrier moiety. drugbank.comnih.gov

Table 1: Effects of Beta-Alanine Supplementation on Muscle Carnosine

| Study Parameter | Finding | References |

|---|---|---|

| Mechanism | Beta-alanine is the rate-limiting precursor for muscle carnosine synthesis. | nih.govfrontiersin.org |

| Efficacy | Supplementation increases muscle carnosine by 20-80%. | nih.gov |

| Key Role | Carnosine acts as an intracellular pH buffer during intense exercise. | frontiersin.org |

| This compound | No direct evidence for impact on muscle carnosine. | - |

Considerations for Athletic Supplementation

The potential for a substance to be used in athletic supplementation is often linked to its ability to enhance performance, increase endurance, or reduce fatigue. In the context of beta-alanine derivatives, these ergogenic effects are primarily attributed to increased muscle carnosine levels. nih.gov

Supplementation with beta-alanine has been shown to be most effective for high-intensity exercise lasting between one to four minutes. nih.govariel.ac.il It can delay the onset of neuromuscular fatigue and improve performance in activities that rely heavily on anaerobic glycolysis. nih.govnih.gov Some research indicates that it may provide modest but potentially worthwhile performance benefits for highly trained athletes. nih.gov

While amino acids and their derivatives are recognized for their potential as ergogenic supplements, there are no specific studies on this compound as an athletic supplement. medchemexpress.com Its known biological role is as a metabolite of balsalazide, an anti-inflammatory drug used for treating ulcerative colitis. seemafinechem.com In this context, it is considered the inactive carrier part of the prodrug, which is cleaved in the colon to release the active therapeutic agent, mesalamine. drugbank.comnih.gov Therefore, any considerations for its use in athletic supplementation would be purely speculative without dedicated research.

Table 2: Beta-Alanine in Athletic Performance

| Performance Aspect | Effect of Beta-Alanine Supplementation | References |

|---|---|---|

| High-Intensity Exercise (1-4 min) | Improved performance and capacity. | nih.govariel.ac.il |

| Muscle Fatigue | Delays the onset of neuromuscular fatigue. | nih.gov |

| Endurance | Can enhance aspects like anaerobic threshold and time to exhaustion. | nih.gov |

| Maximal Strength | Does not appear to improve maximal strength. | nih.gov |

| This compound | Not studied for athletic supplementation. | - |

Potential Applications in Medicinal Chemistry and Biochemistry

While direct applications are still emerging, this compound holds potential in medicinal chemistry and biochemistry, primarily due to its structure as a beta-amino acid derivative and its established role as a drug metabolite.

This compound's structure makes it an interesting scaffold for ligand design. As a known metabolite of the prodrug Balsalazide, it is formed in the body when Balsalazide is cleaved by bacterial enzymes in the colon. drugbank.comnih.gov This metabolic link makes it a relevant molecule for studying the biological targets of its parent drug.

The process of designing molecules to bind to specific protein targets often involves creating a library of related compounds to understand structure-activity relationships. nih.gov As a metabolite, this compound could be used in studies to:

Assess its own potential (if any) for binding to the intended target of mesalamine or other proteins, to understand any secondary effects of the parent drug.

Serve as a negative control in binding assays to confirm the activity of the parent drug or other derivatives.

Act as a starting point for designing new ligands. The beta-alanine backbone offers structural flexibility and the aminobenzoyl group provides a site for further chemical modification.

Beta-alanine and its derivatives are recognized as valuable building blocks in the synthesis of more complex molecules. this compound is itself an intermediate in certain synthetic processes. For instance, its synthesis is a key step in the production of the anti-inflammatory drug Balsalazide.

The structure of this compound, featuring a carboxylic acid group, an amide linkage, and an aromatic amine, provides multiple reactive sites for chemical modification. This makes it a versatile precursor for creating a variety of other molecules. Its use as a building block is exemplified by its role in the synthesis of Balsalazide, where it is coupled with 5-aminosalicylic acid. nih.gov This demonstrates its utility in constructing larger, more complex pharmaceutical agents. The development of efficient synthesis methods for this compound, such as those involving the formation of water-soluble sulfonate salts, highlights its importance as a precursor in pharmaceutical manufacturing.

Advanced Analytical and Methodological Approaches in N 4 Aminobenzoyl Beta Alanine Research

Chromatographic and Spectroscopic Characterization

The precise characterization of N-(4-Aminobenzoyl)-Beta-Alanine relies on a combination of chromatographic and spectroscopic methods. These techniques provide detailed information about the compound's purity, structure, and molecular properties.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. It is widely used to determine the purity of the compound, often in conjunction with titration analysis, with purity levels of ≥98.0% being reported. vwr.comlabscoop.comlaboratoriumdiscounter.nl In synthetic processes, HPLC with UV detection at a wavelength of 254 nm is employed to quantify the compound and identify any impurities.

HPLC methods can be adapted for various analytical needs. For instance, a reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid has been described for the analysis of related beta-alanine (B559535) derivatives. sielc.com For applications requiring mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid. sielc.com Furthermore, the use of smaller 3 µm particle columns allows for rapid Ultra-High-Performance Liquid Chromatography (UPLC) applications, which can be scaled for preparative separation to isolate impurities or for use in pharmacokinetic studies. sielc.com

Table 1: HPLC Analysis Parameters

| Parameter | Details |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Detection | UV at 254 nm |

| Purity Assessment | ≥98.0% (in combination with titration) vwr.comlabscoop.comlaboratoriumdiscounter.nl |

| Mobile Phase (RP-HPLC) | Acetonitrile (MeCN), water, and phosphoric acid sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), water, and formic acid sielc.com |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of this compound.

NMR Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals in ¹H NMR include the aromatic protons, which typically appear in the range of δ 6.5–7.5 ppm, and the carboxylic acid proton, which can be observed between δ 12–13 ppm. These signals verify the presence of the 4-aminobenzoyl group and the β-alanine backbone.

IR Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. chemrxiv.org The technique is particularly useful for identifying characteristic vibrational frequencies that correspond to specific bonds within the compound, further confirming its structure. chemrxiv.orgchemrxiv.org For instance, the presence of a benzene (B151609) ring can be identified by its characteristic aromatic C-C stretching vibrations. chemrxiv.org

The combination of these spectroscopic methods provides a comprehensive and definitive confirmation of the compound's chemical structure.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or ultra-high-performance liquid chromatography (UPLC-MS), is a powerful technique for the identification and characterization of this compound. nih.gov This hyphenated technique allows for the separation of the compound from complex mixtures and its subsequent identification based on its mass-to-charge ratio.

The Human Metabolome Database (HMDB) provides predicted LC-MS/MS spectra for 4-Aminobenzoyl-(beta)-alanine, which can be used as a reference for experimental data. hmdb.ca Similarly, DrugBank Online offers predicted MS/MS spectra under different conditions (positive and negative ion modes at various collision energies), as well as predicted collision cross-section (CCS) values. drugbank.com These predicted spectral data are invaluable for the accurate identification of the compound in various biological and chemical matrices. hmdb.cadrugbank.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Source |

|---|---|---|

| Monoisotopic Molecular Weight | 208.08479226 | hmdb.ca |

| Predicted LC-MS/MS Spectrum (Positive-QTOF, 10V) | splash10-05fu-1930000000-b5a5e0f2535945d3c84a | hmdb.ca |

| Predicted LC-MS/MS Spectrum (Positive-QTOF, 20V) | splash10-00di-3900000000-eb8d91a7cafd0b7ae84f | hmdb.ca |

| Predicted Collision Cross Section ([M+H]+) | 158.4866719 Ų | drugbank.com |

| Predicted Collision Cross Section ([M-H]-) | 157.2554719 Ų | drugbank.com |

In Vitro and In Vivo Research Models

To understand the biological role and pharmacological potential of this compound, researchers employ a variety of in vitro and in vivo models.

Cell-based assays are crucial for assessing the biological activity of this compound in a physiologically relevant context. medchemexpress.comsinobiological.com These assays can be used to measure the compound's effects on various cellular processes. sinobiological.com For instance, as a derivative of beta-alanine, which is known to influence the secretion of anabolic hormones and act as a fuel during exercise, cell-based models can be used to investigate similar ergogenic properties. medchemexpress.commedchemexpress.com

The use of cell-based assays allows for the functional validation of the compound, confirming its ability to interact with specific cellular targets and elicit a biological response. sinobiological.com This approach provides valuable insights into the compound's potential mechanisms of action and its suitability for further investigation.

Animal models, such as rodents and zebrafish, are essential for studying the pharmacological effects of this compound in a whole-organism setting. nih.govconductscience.com Studies on beta-alanine and its derivatives have utilized animal models to investigate a range of effects, including their impact on behavior and cognition. nih.govconductscience.com

For example, research on beta-alanine has explored its effects on locomotor activity and spatial memory in mice. conductscience.com In one study, the open field test was used to assess changes in exploratory behavior following beta-alanine administration. conductscience.com Another study investigated the link between brain levels of beta-alanine and spatial memory using the Morris water maze test in rats. conductscience.com Such animal models provide a platform to explore the potential nootropic and other pharmacological properties of this compound.

Human Clinical Trials in Performance and Health Studies

Human clinical trials have extensively investigated the effects of beta-alanine, the parent compound of this compound, on exercise performance and health. The primary mechanism of action is its role as a rate-limiting precursor to the synthesis of carnosine, a dipeptide stored predominantly in skeletal muscle. nih.gov Carnosine acts as a significant intracellular pH buffer, helping to counteract the accumulation of hydrogen ions (H+) during high-intensity exercise, which is a key factor in muscle fatigue. nih.govgssiweb.orgyoutube.com

Specific performance improvements have been noted across various athletic disciplines. Studies have demonstrated enhanced power output in strength-trained individuals, faster time trials in rowers, and reduced fatigue in trained sprinters. youtube.comtandfonline.com For instance, a study on physically active adults found that beta-alanine supplementation improved 10-km running time trial performance and was associated with lower blood lactate (B86563) concentrations post-exercise. frontiersin.org Similarly, research on soldiers has shown that beta-alanine can enhance anaerobic performance. mdpi.com

Beyond physical performance, preliminary research suggests potential benefits for cognitive function and resilience. Some studies indicate that beta-alanine may attenuate neuromuscular fatigue, particularly in older adults, and could offer cognitive benefits during stressful situations. nih.govmdpi.com One study noted that soldiers supplementing with beta-alanine had significantly fewer misses on a reaction test involving a distraction. mdpi.com However, it is important to note that research into cognitive effects is less conclusive and requires further investigation. mdpi.com

Table 1: Summary of Human Clinical Trial Findings on Beta-Alanine Supplementation This table is interactive. You can sort and filter the data.

| Study Focus | Participant Group | Key Findings | Reference(s) |

|---|---|---|---|

| Meta-Analysis | Mixed (360 participants) | Median 2.85% improvement in exercise outcomes; most effective for exercise lasting 60-240s. | nih.govresearchgate.net |

| Systematic Review | Mixed (1461 participants) | Significant overall effect, especially for exercise capacity in tasks from 0.5-10 minutes. | nih.gov |

| Endurance Performance | Physically Active Adults | Improved 10-km running time and reduced blood lactate concentration. | frontiersin.org |

| Strength Training | Strength-Trained Individuals | Significantly greater improvements in average power compared to placebo. | tandfonline.com |

| High-Intensity Functional Training | HIFT Participants | Improved vertical jump and power performance after four weeks. | mdpi.com |

| Cognitive Function | Soldiers | Potential cognitive benefits; fewer misses in a reaction test under stress. | mdpi.com |

Methodological Considerations in Beta-Alanine Research

The design and interpretation of studies on beta-alanine supplementation are influenced by several key methodological factors. These considerations are vital for ensuring the accuracy and applicability of research findings and would be equally important in any future studies on this compound.

A critical feature of beta-alanine research, particularly in crossover study designs, is the necessity of a lengthy washout period. This is because beta-alanine supplementation significantly elevates muscle carnosine concentrations, and these levels remain elevated for a prolonged period after supplementation ceases. nih.gov

Research has shown that a complete washout of muscle carnosine can take 12 to 16 weeks. nih.govusp.br One study observed that after 5-6 weeks of supplementation, average muscle carnosine levels took 9 weeks to return to baseline, with high responders requiring up to 15 weeks. nih.gov The decay rate of muscle carnosine is estimated to be between 2-4% per week. nih.gov The kinetics of this decay can be described by either a linear or an exponential model. nih.govusp.br This extended washout period is crucial to prevent the effects of the supplement from carrying over from one treatment phase to the next in a crossover trial. nih.gov The decay in muscle carnosine content has been shown to mirror a similar decay in high-intensity exercise tolerance, reinforcing the need for an adequate washout. nih.govnih.gov

Table 3: Research Findings on Muscle Carnosine Washout Periods This table is interactive. You can sort and filter the data.

| Study Duration | Supplementation Period | Key Findings on Washout | Reference(s) |

|---|---|---|---|

| 16 weeks | 8 weeks | Carnosine washout takes 12-16 weeks to complete; can be described by linear or exponential curves. | nih.govusp.brnih.gov |

| 9 weeks (washout) | 5-6 weeks | Average washout was 9 weeks; low responders took ~6 weeks, high responders took ~15 weeks. | nih.gov |

| 8 weeks (washout) | 8 weeks | Washout rates were gradual (~2%/week); absolute increase in carnosine depends on total BA consumed. | researchgate.net |

Several confounding factors can influence the results of studies examining the effect of beta-alanine on exercise performance. A meta-analysis identified potential issues that researchers must control for to produce reliable data. nih.gov

Supplement Purity and Contamination: Commercially available supplements may be contaminated with banned substances or contain different concentrations of ingredients than what is listed on the label, which can affect outcomes. nih.gov

Interfering Substances: Supplements may contain other compounds that interfere with the uptake or action of beta-alanine. For example, taurine (B1682933) and beta-alanine share the same transporter into skeletal muscle, which could lead to competitive inhibition. nih.govnih.gov

Exercise Type and Duration: The ergogenic effect of beta-alanine is highly dependent on the nature of the exercise. The greatest benefits are seen in high-intensity activities where muscle acidosis is a primary cause of fatigue, typically in events lasting 1 to 4 minutes. nih.govnih.govfrontiersin.org

Participant Characteristics: The training status of participants can moderate the effect of supplementation. nih.gov Furthermore, baseline dietary intake of beta-alanine from sources like meat and fish can influence initial muscle carnosine levels. clinicaltrials.gov

Table of Compounds Mentioned

Q & A

Q. What analytical techniques are recommended for characterizing N-(4-Aminobenzoyl)-β-alanine in synthetic mixtures?

To ensure structural fidelity and purity, researchers should employ:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to quantify the compound and assess impurities .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of the 4-aminobenzoyl moiety and β-alanine backbone. Key signals include aromatic protons (δ 6.5–7.5 ppm) and the carboxylic acid proton (δ 12–13 ppm) .

- Mass Spectrometry (MS) for molecular weight verification (theoretical [M+H]⁺ = 209.1) and fragmentation pattern analysis .

Q. How is N-(4-Aminobenzoyl)-β-alanine synthesized, and what are critical optimization parameters?

A standard route involves:

Acylation of β-alanine with 4-aminobenzoyl chloride under basic conditions (pH 8–9) in aqueous or polar aprotic solvents (e.g., DMF) .

Purification via recrystallization from ethanol/water mixtures to remove unreacted starting materials.

Key parameters :

- Maintain pH > 7 to prevent protonation of the amine group, which reduces reactivity.

- Control reaction temperature (20–25°C) to minimize side reactions like over-acylation.

Q. What role does N-(4-Aminobenzoyl)-β-alanine play in folate metabolism?

As a structural analog of folate metabolites, it may interfere with dihydrofolate reductase (DHFR) activity. In mice, elevated plasma levels correlate with high folate intake, suggesting it acts as a biomarker for folate metabolism dysregulation . Researchers should validate its metabolic pathways using isotopic tracing (e.g., ¹³C-labeled β-alanine) in cell cultures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic roles of N-(4-Aminobenzoyl)-β-alanine across experimental models?

Discrepancies between in vitro (enzyme assays) and in vivo (murine models) data may arise from:

- Tissue-specific metabolism : Hepatocytes show elevated β-alanine-related activity compared to epithelial cells .

- Species-dependent enzyme kinetics : Validate findings using humanized DHFR transgenic models .

Methodological approach : - Combine LC-MS/MS metabolomics (as in ) with single-cell RNA sequencing to map enzyme expression patterns .

Q. What experimental strategies elucidate its dual role as a drug metabolite and enzyme inhibitor?

To investigate its therapeutic potential (e.g., anticancer applications):

Enzyme inhibition assays : Measure IC₅₀ values against DHFR using spectrophotometric NADPH oxidation assays .

Metabolic profiling : Compare its accumulation in malignant vs. benign cells via MALDI-TOF imaging (as in ).

Structural modification : Synthesize derivatives (e.g., acetylated analogs from ) to enhance target specificity.

Q. How does N-(4-Aminobenzoyl)-β-alanine interact with β-alanine transporters in the brain?

β-alanine competes with GABA transporters (e.g., SLC6A1). To study its neuropharmacological effects:

Q. What are the challenges in detecting N-(4-Aminobenzoyl)-β-alanine as a pharmaceutical impurity?

As a low-abundance impurity (e.g., in NSAID formulations):

Q. How can computational modeling guide its application in drug design?

- Molecular docking : Simulate interactions with DHFR (PDB ID: 1U72) to predict binding affinity .

- QSAR studies : Correlate substituent effects (e.g., acetylation in ) with bioactivity using Gaussian or Schrödinger software .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for N-(4-Aminobenzoyl)-β-alanine?

Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.